Methoxytrityl-N-PEG8-TFP ester
Overview
Description
Methoxytrityl-N-PEG8-TFP ester is a biochemical compound used primarily in proteomics research. It is known for its role in bioconjugation and solid-phase synthesis. The compound has the molecular formula C45H55F4NO11 and a molecular weight of 861.91 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxytrityl-N-PEG8-TFP ester involves the reaction of Methoxytrityl chloride with N-PEG8-TFP under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methoxytrityl-N-PEG8-TFP ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other nucleophiles under basic conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in organic solvents at room temperature.
Hydrolysis: Acidic or basic conditions are used, with reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: The major products are substituted esters or amides.
Hydrolysis: The products are the corresponding alcohol and carboxylic acid.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
Methoxytrityl-N-PEG8-TFP ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a protecting group in organic synthesis.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, for various studies.
Medicine: Utilized in drug delivery systems and the development of therapeutic agents.
Industry: Applied in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of Methoxytrityl-N-PEG8-TFP ester involves its ability to form stable covalent bonds with nucleophiles. This property makes it useful in bioconjugation, where it can link biomolecules to various substrates. The compound targets functional groups like amines and thiols, facilitating the formation of stable conjugates .
Comparison with Similar Compounds
Similar Compounds
- Methoxytrityl-N-PEG4-TFP ester
- Methoxytrityl-N-PEG6-TFP ester
- Methoxytrityl-N-PEG12-TFP ester
Uniqueness
Methoxytrityl-N-PEG8-TFP ester is unique due to its specific PEG chain length, which provides optimal solubility and reactivity for certain applications. Compared to its analogs with shorter or longer PEG chains, it offers a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of bioconjugation and synthetic applications .
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H55F4NO11/c1-52-38-14-12-37(13-15-38)45(35-8-4-2-5-9-35,36-10-6-3-7-11-36)50-17-19-54-21-23-56-25-27-58-29-31-60-33-32-59-30-28-57-26-24-55-22-20-53-18-16-41(51)61-44-42(48)39(46)34-40(47)43(44)49/h2-15,34,50H,16-33H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQZKJJBMDCCLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H55F4NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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